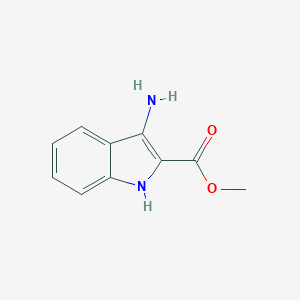![molecular formula C18H15N3OS B136385 2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol CAS No. 145096-28-2](/img/structure/B136385.png)
2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PNT or PNT737 and is a potent inhibitor of the checkpoint kinase 1 (Chk1) enzyme. Chk1 is a key regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.
作用機序
The mechanism of action of PNT737 involves the inhibition of Chk1, which is a key regulator of the DNA damage response pathway. Chk1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of Chk1 by PNT737 leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
PNT737 has been shown to have a selective inhibitory effect on Chk1, with little or no effect on other kinases. This selectivity is important in minimizing off-target effects and reducing toxicity. In addition, PNT737 has been shown to have a synergistic effect when used in combination with DNA-damaging agents such as radiation and chemotherapy.
実験室実験の利点と制限
One advantage of using PNT737 in lab experiments is its selectivity for Chk1, which allows for more specific and targeted studies. However, one limitation is the potential for off-target effects, which can complicate data interpretation. Additionally, the synthesis of PNT737 can be complex and time-consuming, which may limit its availability for some research groups.
将来の方向性
There are several potential future directions for research on PNT737. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of PNT737 in combination with other targeted therapies for cancer treatment. Additionally, further studies are needed to investigate the potential off-target effects of PNT737 and to optimize its dosing and delivery for clinical use.
合成法
The synthesis of PNT737 involves a multi-step process that starts with the reaction of 2-amino-4-methyl-naphthalene-1,3-dione with thiosemicarbazide. This intermediate is then reacted with 3-chloromethylpyridine hydrochloride to yield PNT737. The purity and yield of the final product can be improved by various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
PNT737 has been extensively studied for its potential therapeutic applications in cancer treatment. Its ability to inhibit Chk1 has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This sensitization effect has been observed in various cancer cell lines, including breast, lung, and pancreatic cancer cells.
特性
CAS番号 |
145096-28-2 |
|---|---|
分子式 |
C18H15N3OS |
分子量 |
321.4 g/mol |
IUPAC名 |
4-methyl-2-(pyridin-3-ylmethylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C18H15N3OS/c1-11-16(22)14-7-3-2-6-13(14)15-17(11)23-18(21-15)20-10-12-5-4-8-19-9-12/h2-9,22H,10H2,1H3,(H,20,21) |
InChIキー |
VTNPGTRINXGCBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
正規SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CN=CC=C4)O |
同義語 |
Naphtho[1,2-d]thiazol-5-ol, 4-methyl-2-[(3-pyridinylmethyl)amino]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
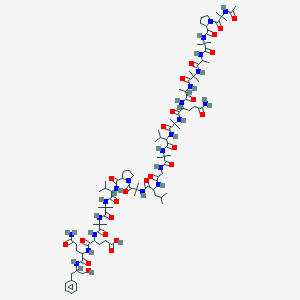
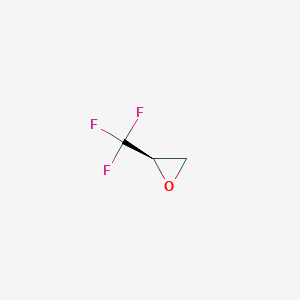

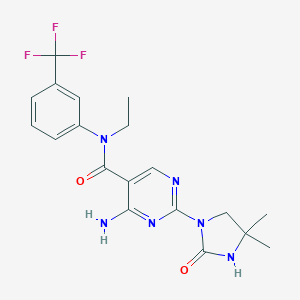
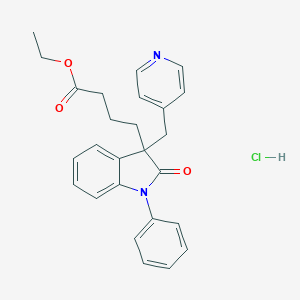
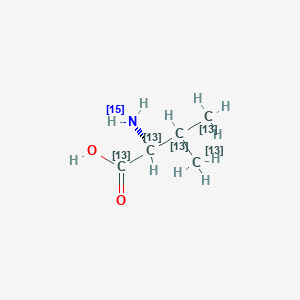
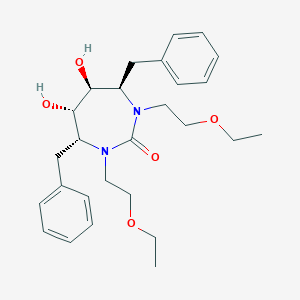
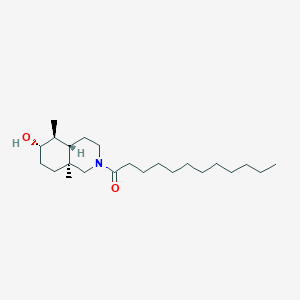
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)



